Home > Products > Screening Compounds P136880 > Enfuvirtide acetate (t-20)
Enfuvirtide acetate (t-20) -

Enfuvirtide acetate (t-20)

Catalog Number: EVT-13778305
CAS Number:
Molecular Formula: C204H301N51O64
Molecular Weight: 4492 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enfuvirtide acetate, also known as T-20, is a synthetic peptide that serves as an important therapeutic agent in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. It is classified as a fusion inhibitor, which means it disrupts the process by which HIV fuses with host cells, thereby preventing the virus from entering and infecting these cells. Enfuvirtide is a 36-amino acid peptide that mimics a portion of the HIV envelope protein, specifically targeting the gp41 protein, which is crucial for viral entry into host cells.

Source and Classification

Enfuvirtide acetate was developed from a segment of the HIV-1 gp41 protein and is classified under antiretroviral drugs. It is primarily used in combination therapy for patients with HIV who have developed resistance to other treatments. The compound is marketed under the brand name Fuzeon and is administered via subcutaneous injection .

Synthesis Analysis

Methods and Technical Details

The synthesis of enfuvirtide acetate employs a hybrid approach that combines solid-phase peptide synthesis with solution-phase synthesis. The process begins with the stepwise addition of amino acids to a solid resin, forming peptide fragments. These fragments are then assembled in solution to produce the complete peptide.

  1. Solid-Phase Peptide Synthesis:
    • Peptide fragments are synthesized on a solid support using protecting groups (e.g., Fmoc - 9-fluorenylmethoxycarbonyl) to prevent unwanted reactions during synthesis.
    • Coupling reagents such as dicyclohexylcarbodiimide or uronium salts are used to facilitate peptide bond formation.
  2. Solution-Phase Assembly:
    • The synthesized fragments are coupled in solution following their release from the solid support using trifluoroacetic acid.
    • The final product undergoes purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield before being lyophilized into a stable powder form .
Molecular Structure Analysis

Structure and Data

Enfuvirtide acetate has the molecular formula C204H301N51O64C_{204}H_{301}N_{51}O_{64} and a molecular weight of approximately 4491.94 g/mol . The structural representation of enfuvirtide includes a sequence of amino acids that can be denoted as follows:

Ac YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF NH2\text{Ac YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF NH}_2

This sequence highlights its design as a biomimetic peptide, intended to interfere with the conformational changes in gp41 necessary for viral fusion .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing enfuvirtide acetate primarily focus on peptide bond formation through the coupling of amino acids. Key reactions include:

  • Peptide Bond Formation: This involves coupling amino acids via amide bonds, facilitated by activating agents.
  • Cleavage from Solid Support: Trifluoroacetic acid is used to cleave the synthesized peptides from their resin supports while simultaneously removing protecting groups.
  • Purification: Following synthesis, enfuvirtide undergoes HPLC purification to isolate it from by-products and unreacted materials .

The compound does not typically engage in oxidation or reduction reactions under physiological conditions.

Mechanism of Action

Enfuvirtide functions by binding to the gp41 protein of HIV-1, effectively blocking the conformational changes necessary for viral fusion with host cells. This action prevents the virus from forming an entry pore into the host cell membrane, thereby inhibiting infection. Specifically, enfuvirtide mimics elements of the viral fusion machinery, displacing them and disrupting normal fusion processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enfuvirtide acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents.
  • Storage Conditions: Recommended storage at -20 ± 5 °C to maintain stability .
  • Stability: The compound is stable under recommended storage conditions but should be protected from light.

These properties are critical for its formulation and administration in clinical settings.

Applications

Scientific Uses

Enfuvirtide acetate is primarily utilized in clinical settings for:

  • HIV Treatment: It is used as part of combination antiretroviral therapy for patients with HIV who have shown resistance to other medications.
  • Research Applications: Enfuvirtide serves as a model compound for studying HIV entry mechanisms and developing new antiviral therapies.

Additionally, ongoing research explores its potential applications in other areas of virology and immunology due to its unique mechanism of action against viral infections .

Mechanisms of Action and Molecular Interactions

Inhibition of HIV-1 Fusion via gp41 Conformational Disruption

Enfuvirtide acetate (T-20) is a 36-amino-acid synthetic peptide that disrupts HIV-1 entry by targeting the gp41 envelope glycoprotein. Its mechanism hinges on binding to the N-terminal heptad repeat (NHR) region of gp41, preventing the formation of a six-helix bundle (6-HB) structure essential for membrane fusion. During viral entry, gp41 transitions from a prehairpin intermediate to a fusogenic 6-HB, where three NHR helices coil with three C-terminal heptad repeat (CHR) helices. Enfuvirtide mimics the CHR domain, competitively occupying the NHR grooves and sterically blocking native CHR binding. This inhibition halts the apposition of viral and cellular membranes, aborting fusion [1] [10].

Key biochemical studies demonstrate that enfuvirtide’s efficacy correlates with its affinity for the NHR. Surface plasmon resonance assays reveal a dissociation constant (Kd) of 15–35 nM for enfuvirtide-gp41 interactions. The peptide’s C-terminal tryptophan-rich motif (TRM; residues 29–36: WASLWNWF) enhances membrane anchoring, increasing local concentration at fusion sites. Deletion of TRM abolishes >90% of inhibitory activity, confirming its role in target engagement [1] [2].

Table 1: Comparative Inhibitory Activity of Fusion Inhibitors

PeptideTarget SiteIC50 vs HIV-1IIIB (nM)IC50 vs T20-Resistant Strains (nM)
Enfuvirtide (T-20)NHR (gp41)13.63 ± 1.19>2,000
LP-40NHR (lipid-anchored)2.89 ± 0.3115–90
AP3NHR (artificial)3.06 ± 0.2813–90

Data derived from [2] [7].

Structural Dynamics of gp41 N-Terminal Heptad Repeat (NHR) Binding

The NHR domain (residues 540–589 in HXB2 gp41) forms a transient α-helical trimer during fusion. Enfuvirtide binds this trimer via residues 8–28 (ELLELDKWASLW), which adopt an α-helical conformation upon contact. Circular dichroism (CD) spectroscopy shows that enfuvirtide binding increases the α-helicity of NHR peptides by 48.6%, stabilizing the complex with a thermal unfolding midpoint (Tm) of 43.9°C [1] [9].

Critical binding determinants include:

  • Hydrophobic groove residues: NHR residues Leu-556, Val-570, and Leu-576 form van der Waals contacts with enfuvirtide’s Leu-12, Leu-15, and Trp-21.
  • Electrostatic interactions: Glu-564 (NHR) salt-bridges with Lys-16 (enfuvirtide), while Gln-567 (NHR) hydrogen-bonds with Asp-19 (enfuvirtide) [1] [9].

Crystallographic studies reveal that enfuvirtide’s binding extends beyond the deep pocket region of NHR, contrasting with second-generation inhibitors (e.g., C34) that target the pocket exclusively. This broader interface explains enfuvirtide’s lower potency but broader strain coverage [2] [9].

Table 2: Key Residues in NHR-Inhibitor Interactions

NHR Residue (HXB2)FunctionInteraction with Enfuvirtide
Leu-556Hydrophobic grooveVan der Waals (Leu-12, Leu-15)
Glu-564Salt bridge formationIonic bond (Lys-16)
Gln-567Hydrogen bondingH-bond (Asp-19)
Val-570Hydrophobic stabilizationVan der Waals (Trp-21)

Structural data from [1] [9].

Competitive Binding Analysis with Native gp41 Domains

Enfuvirtide competes with the native CHR domain for NHR binding, disrupting 6-HB formation. Isothermal titration calorimetry (ITC) measurements show that enfuvirtide binds NHR with a stoichiometry of 1:1 and a binding affinity (Ka) of 1.2 × 107 M−1, compared to 5.8 × 108 M−1 for native CHR. This 48-fold lower affinity necessitates higher clinical doses but allows flexibility against diverse strains [1] [8].

Resistance mutations (e.g., G36D/S, V38M, N42T) cluster in the NHR’s GIV motif (residues 36–38), reducing enfuvirtide binding by:

  • Steric hindrance: Bulky side chains (e.g., V38M) disrupt hydrophobic contacts.
  • Electrostatic repulsion: G36D introduces negative charges that repel enfuvirtide’s Glu-11 [8] [9].

Notably, these mutations increase 6-HB stability (Tm +6.2°C), favoring native fusion over inhibition. Second-generation inhibitors (e.g., LP-40) overcome resistance by leveraging lipid moieties to enhance avidity, reducing IC50 against mutant strains by >100-fold [2] [8].

Role of the M-T Hook Structure in Stabilizing Inhibitory Interactions

The M-T hook is a structural motif comprising Met-Thr residues at peptide N-termini, enhancing NHR binding by occupying a hydrophobic pocket adjacent to the deep groove. While absent in enfuvirtide, its incorporation into artificial peptides (e.g., AP3) improves potency 4-fold against enfuvirtide-resistant strains [7] [9].

Biophysical analyses reveal the M-T hook’s mechanism:

  • Hook-like conformation: Met and Thr residues form a reverse turn that "hooks" into the NHR subpocket, increasing contact surface area by 30%.
  • Thermodynamic stabilization: AP3 with M-T hook shows Tm = 72.5°C for its NHR complex, versus 43.9°C for enfuvirtide [7].

Crystal structures confirm that the M-T hook anchors inhibitors to NHR residues Leu-568 and Gln-575, compensating for mutations like V38M. This design strategy has inspired hybrid inhibitors (e.g., LP-11) that combine hooks with lipid moieties for synergistic activity [7] [9].

Table 3: Impact of M-T Hook on Fusion Inhibitor Properties

ParameterEnfuvirtide (T-20)AP3 (M-T Hook Modified)Improvement Factor
α-Helicity (%)48.689.31.84×
6-HB Stability (Tm, °C)43.972.51.65×
Resistance Mutant IC50>2,000 nM13–90 nM22–154×

Biophysical data from [7].

Properties

Product Name

Enfuvirtide acetate (t-20)

IUPAC Name

4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[6-amino-1-[[4-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)

InChI Key

PEASPLKKXBYDKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.